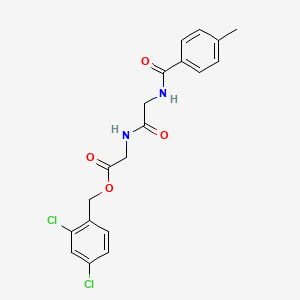
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate
描述
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate, also known as Cetalkonium chloride, is a quaternary ammonium compound that has been widely used in various fields, including medicine, cosmetics, and agriculture. The compound is a white to off-white powder that is soluble in water and alcohol.
作用机制
The mechanism of action of 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride involves the disruption of the cell membrane of microorganisms. The compound is positively charged, which allows it to bind to the negatively charged cell membrane of microorganisms. Once bound, the compound disrupts the membrane, leading to the death of the microorganism.
Biochemical and Physiological Effects
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that the compound can cause irritation and sensitization in some individuals. Additionally, the compound has been shown to have some cytotoxic effects on human cells, although these effects are generally mild.
实验室实验的优点和局限性
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride in lab experiments. The compound can be difficult to work with due to its solubility properties, and it can be challenging to control the concentration of the compound in experiments.
未来方向
There are several future directions for research on 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride. One area of research is the development of new formulations of the compound that are more effective against specific microorganisms. Additionally, there is a need for further research on the cytotoxic effects of the compound on human cells. Finally, there is a need for more studies on the environmental impact of 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride, particularly in terms of its potential to accumulate in soil and water systems.
Conclusion
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate, or 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride, is a quaternary ammonium compound that has been extensively studied for its antimicrobial properties. The compound has been shown to be effective against a wide range of microorganisms and has been used in various applications, including cosmetics, pharmaceuticals, and food. While 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride has several advantages for use in lab experiments, there are also some limitations to its use. Future research on the compound should focus on developing new formulations, studying its cytotoxic effects on human cells, and assessing its environmental impact.
科学研究应用
2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride has been extensively studied for its antimicrobial properties. It has been used as a preservative in various products, including cosmetics, pharmaceuticals, and food. The compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, 2,4-dichlorobenzyl N-(4-methylbenzoyl)glycylglycinate chloride has been used in the treatment of various infections, including oral thrush, skin infections, and urinary tract infections.
属性
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-12-2-4-13(5-3-12)19(26)23-9-17(24)22-10-18(25)27-11-14-6-7-15(20)8-16(14)21/h2-8H,9-11H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPVJBHFXJLUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-2-{[2-(butylamino)-2-oxoethyl]thio}-N-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B4855609.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4855616.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4855625.png)
![1-(2-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4855634.png)
![2-{[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4855640.png)
![N-(4-{[(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855644.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4855652.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4855664.png)
![ethyl 1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4855668.png)
![3-[(2-ethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4855680.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)
![isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4855694.png)
![4-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4855702.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4855705.png)